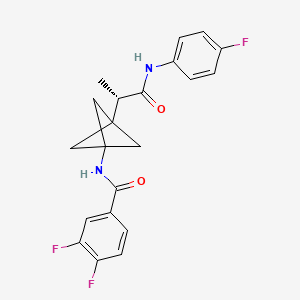
Preladenant-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. This compound is primarily investigated for its potential therapeutic effects in treating Parkinson’s disease. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Preladenant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Preladenant-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the deuterated methoxy group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography for purification. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Preladenant-d3 undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in modifying the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which are used to study the structure-activity relationship and optimize the pharmacological properties of the compound.
Aplicaciones Científicas De Investigación
Preladenant-d3 is extensively used in scientific research, particularly in the following areas:
Chemistry: Studying the metabolic pathways and stability of Preladenant.
Biology: Investigating the interaction of Preladenant with adenosine 2A receptors.
Medicine: Exploring the therapeutic potential of Preladenant in treating Parkinson’s disease and other neurological disorders.
Industry: Developing radiotracers for imaging adenosine 2A receptors in tumors.
Mecanismo De Acción
Preladenant-d3 exerts its effects by selectively antagonizing the adenosine 2A receptor. This receptor is involved in various physiological processes, including the regulation of neurotransmitter release and modulation of immune responses. By blocking this receptor, this compound can reduce the symptoms of Parkinson’s disease and potentially improve motor function .
Comparación Con Compuestos Similares
Similar Compounds
SCH 412348: Another selective adenosine 2A receptor antagonist with similar pharmacological properties.
Istradefylline: A clinically approved adenosine 2A receptor antagonist used in the treatment of Parkinson’s disease.
Uniqueness
Preladenant-d3 is unique due to its deuterated form, which provides enhanced metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research.
Conclusion
This compound is a significant compound in the field of medicinal chemistry, offering valuable insights into the treatment of neurological disorders. Its unique properties and extensive research applications make it a promising candidate for further investigation and development.
Propiedades
Fórmula molecular |
C25H29N9O3 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-10-[2-[4-[4-[2-(trideuteriomethoxy)ethoxy]phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |
InChI |
InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)/i1D3 |
Clave InChI |
DTYWJKSSUANMHD-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
SMILES canónico |
COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
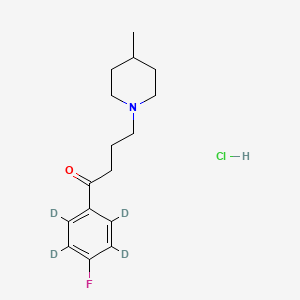

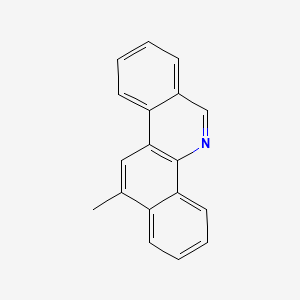


![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

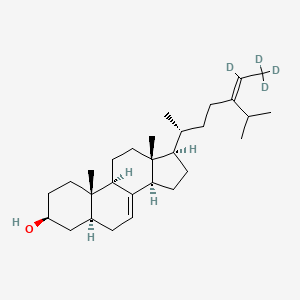
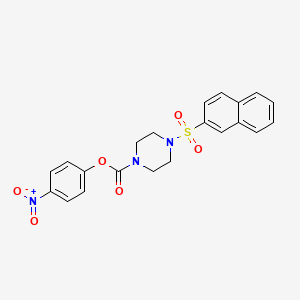
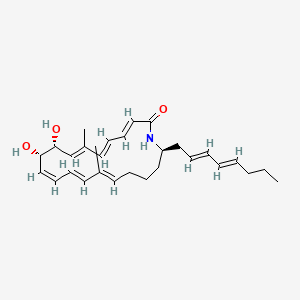
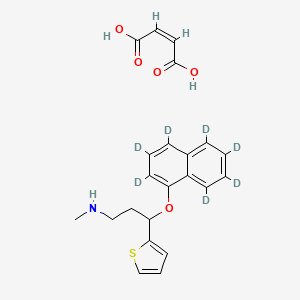
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
